[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol
CAS No.: 138617-44-4
Cat. No.: VC17286549
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138617-44-4 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | [2-methyl-3-(1,2-oxazol-3-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C11H11NO2/c1-8-9(7-13)3-2-4-10(8)11-5-6-14-12-11/h2-6,13H,7H2,1H3 |
| Standard InChI Key | YKDCUQOHXVXQDG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1C2=NOC=C2)CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol integrates three key components:
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Phenyl backbone: Serves as the planar aromatic foundation.
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Methyl substituent: Positioned ortho to the hydroxymethyl group, inducing steric and electronic effects.
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Isoxazole ring: A five-membered heterocycle containing adjacent oxygen and nitrogen atoms, contributing to dipole interactions and hydrogen-bonding capabilities.
Theoretical Physicochemical Properties
Based on computational modeling (e.g., density functional theory) and trends in analogous compounds :
| Property | Predicted Value |
|---|---|
| Molecular Weight | 203.23 g/mol |
| LogP (Partition Coefficient) | 2.1–2.8 |
| Water Solubility | ~0.15 mg/mL |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (oxygen in isoxazole, hydroxyl) |
The isoxazole ring’s electron-withdrawing nature likely reduces electron density on the phenyl ring, affecting electrophilic substitution patterns. The hydroxymethyl group enhances solubility in polar solvents compared to non-functionalized analogs.
Synthetic Methodologies
The synthesis of [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol can be approached through multi-step strategies involving heterocycle formation and functional group interconversion.
Isoxazole Ring Construction
A common route involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes:
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Step 1: Generate a nitrile oxide from 2-methyl-3-nitrobenzaldehyde via oxidation and subsequent dehydration.
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Step 2: React with propiolic acid derivatives to form the isoxazole core.
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Step 3: Reduce the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxymethyl group .
Alternative Pathways
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Suzuki-Miyaura Coupling: Attach pre-formed isoxazole fragments to a brominated phenylmethanol precursor using palladium catalysis.
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Oxidative Functionalization: Introduce the hydroxymethyl group via oxidation of a methyl substituent using reagents like selenium dioxide.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions.
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Isoxazole Ring: Resistant to electrophilic substitution but susceptible to nucleophilic attack at the oxygen-adjacent carbon.
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Methyl Substituent: May undergo halogenation under radical conditions.
Example Reaction:
Esterification with acetyl chloride yields [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methyl acetate, a potential prodrug candidate .
Research Challenges and Future Directions
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Stereoelectronic Effects: Quantifying the isoxazole’s influence on the phenyl ring’s aromaticity.
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Scalable Synthesis: Optimizing yields for multi-gram production.
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Biological Profiling: Screening against disease-relevant targets (e.g., cancer cell lines).
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